molecular formula C22H18BrNOS2 B12551535 Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- CAS No. 189081-52-5

Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-

Cat. No.: B12551535
CAS No.: 189081-52-5
M. Wt: 456.4 g/mol
InChI Key: RDEGVNKCFXTNLT-UHFFFAOYSA-N
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Description

Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-: is a complex organic compound with the molecular formula C22H18BrNOS2 This compound is characterized by the presence of a benzamide core, substituted with a 2,2-bis(phenylthio)ethenyl group, a bromine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the 2,2-bis(phenylthio)ethenyl group through a series of substitution reactions. The bromine atom and the methyl group are then introduced using specific reagents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or demethylated derivatives. Substitution reactions can result in a wide range of substituted benzamide derivatives .

Mechanism of Action

The mechanism by which Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

What sets Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl- apart from similar compounds is its specific combination of substituents, which confer unique chemical properties and reactivity. The presence of the bromine atom, in particular, can influence the compound’s behavior in various reactions and applications .

Properties

CAS No.

189081-52-5

Molecular Formula

C22H18BrNOS2

Molecular Weight

456.4 g/mol

IUPAC Name

N-[2,2-bis(phenylsulfanyl)ethenyl]-2-bromo-N-methylbenzamide

InChI

InChI=1S/C22H18BrNOS2/c1-24(22(25)19-14-8-9-15-20(19)23)16-21(26-17-10-4-2-5-11-17)27-18-12-6-3-7-13-18/h2-16H,1H3

InChI Key

RDEGVNKCFXTNLT-UHFFFAOYSA-N

Canonical SMILES

CN(C=C(SC1=CC=CC=C1)SC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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